molecular formula C10H13NO2 B023064 N,2-Dimethyl-N-(methoxycarbonyl)aniline CAS No. 104189-18-6

N,2-Dimethyl-N-(methoxycarbonyl)aniline

Cat. No. B023064
M. Wt: 179.22 g/mol
InChI Key: UHLDXJSCYJNYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-N-(methoxycarbonyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as DMC-aniline and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a ligand in coordination chemistry.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline. However, it is considered to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

The advantages of using N,2-Dimethyl-N-(methoxycarbonyl)aniline in lab experiments include its low cost, easy availability, and simple synthesis method. However, its limitations include its limited solubility in water and its limited stability under acidic conditions.

Future Directions

There are several future directions for the research on N,2-Dimethyl-N-(methoxycarbonyl)aniline. Some of these include:
1. Synthesis of new derivatives of N,2-Dimethyl-N-(methoxycarbonyl)aniline with improved properties.
2. Investigation of the mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline in various reactions.
3. Development of new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline in the field of coordination chemistry.
4. Investigation of the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline in living organisms.
5. Synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline using green chemistry methods to reduce the environmental impact of its synthesis.
Conclusion:
N,2-Dimethyl-N-(methoxycarbonyl)aniline is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low cost, and easy availability make it a popular choice in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, there is a need to explore new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves the reaction between aniline and dimethyl carbonate in the presence of a catalyst. The reaction takes place at a temperature of 80-120°C and the yield of the product is around 80-85%. This method is simple, efficient, and cost-effective.

Scientific Research Applications

N,2-Dimethyl-N-(methoxycarbonyl)aniline has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of other anilines and heterocycles. Additionally, it is used as a ligand in coordination chemistry.

properties

CAS RN

104189-18-6

Product Name

N,2-Dimethyl-N-(methoxycarbonyl)aniline

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-methyl-N-(2-methylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3

InChI Key

UHLDXJSCYJNYOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)OC

synonyms

Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.